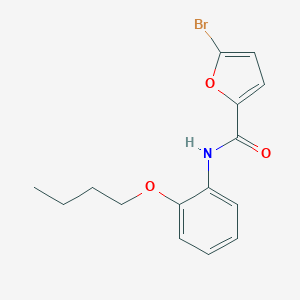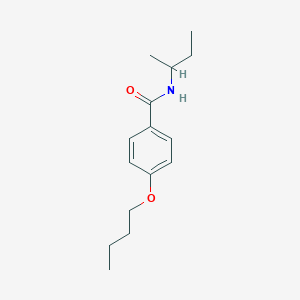![molecular formula C17H17N3O2 B267239 N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, also known as SRI-37330, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of molecules called isonicotinamides, which have been found to have various biological activities. In
Mécanisme D'action
The mechanism of action of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. One of the main targets of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the activity of the NMDA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, including:
1. Further studies on its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Investigation of its effects on other signaling pathways and neurotransmitter systems in the brain.
3. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
4. Studies on its potential side effects and toxicity in vivo.
5. Exploration of its effects on other organ systems and its potential applications in other areas of medicine.
In conclusion, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is a promising compound with potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and biochemical effects have been well-studied, but there are still many areas for further research and development. With continued investigation, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide may prove to be a valuable tool in the fight against neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide involves the reaction of isonicotinic acid with N-(tert-butoxycarbonyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the intermediate N-(tert-butoxycarbonyl)-3-pyrrolidinylisonicotinamide, which is then deprotected using trifluoroacetic acid (TFA) to yield N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Applications De Recherche Scientifique
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Propriétés
Nom du produit |
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
Formule moléculaire |
C17H17N3O2 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-8-18-9-7-13)19-15-5-3-4-14(12-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |
Clé InChI |
GJLJCCBPANFBME-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)





![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
